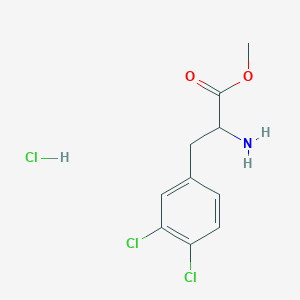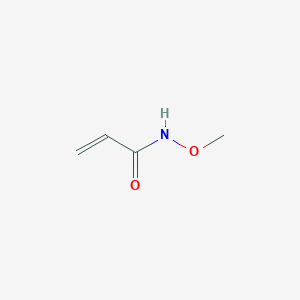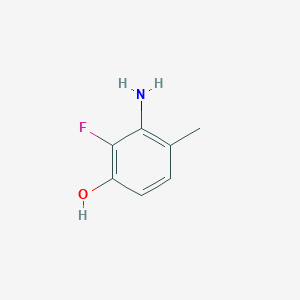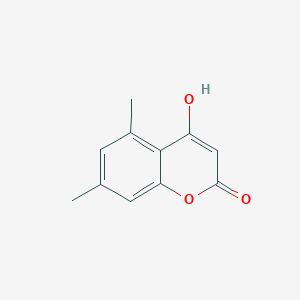
H-Phe(3,4-DiCl)-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe(3,4-DiCl)-OMeHCl is a chemical compound with a complex structure that includes both amino and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(3,4-DiCl)-OMe.HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
H-Phe(3,4-DiCl)-OMe.HCl can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
H-Phe(3,4-DiCl)-OMe.HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which H-Phe(3,4-DiCl)-OMe.HCl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid
- 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid ethyl ester
- 2-Amino-3-(3,4-dichloro-phenyl)-propionic acid isopropyl ester
Uniqueness
What sets H-Phe(3,4-DiCl)-OMe.HCl apart from similar compounds is its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H12Cl3NO2 |
|---|---|
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
methyl 2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H |
Clé InChI |
NOTFEHXAVUQWDQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B8673621.png)










